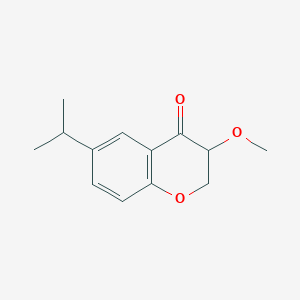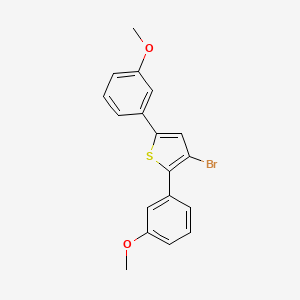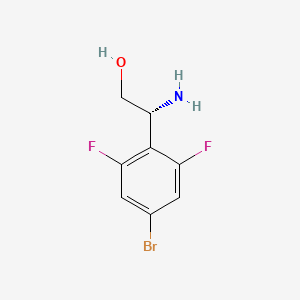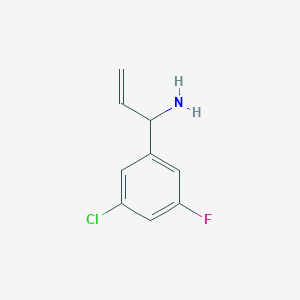
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of arylalkenes and contains both a chlorine and a fluorine substituent on the phenyl ring.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is through the reaction of 3-amino-1-propene (CAS: 107-11-9) with a suitable chlorinated and fluorinated benzaldehyde. The reaction proceeds via an alkylation process, resulting in the formation of the target compound .
Reaction Conditions: The reaction typically occurs under anhydrous conditions using a suitable solvent (such as chloroform or dichloromethane ) and a base (such as sodium hydroxide or potassium carbonate ). The reaction temperature is usually maintained around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for industrial production.
Analyse Des Réactions Chimiques
1-(3-Chloro-5-fluorophenyl)prop-2-en-1-amine can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction can yield the corresponding secondary amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like , , and are commonly used in these reactions.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various organic transformations.
- Potential applications in drug discovery due to its structural features.
- May interact with biological targets (e.g., enzymes, receptors).
- Used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs to this compound, it shares some features with other arylalkenes and amines. its unique combination of chlorine, fluorine, and amino groups sets it apart from most related compounds.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
Clé InChI |
GUTBGZJQOUGCBA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=CC(=C1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
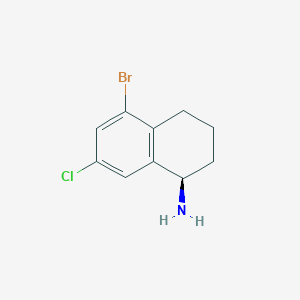
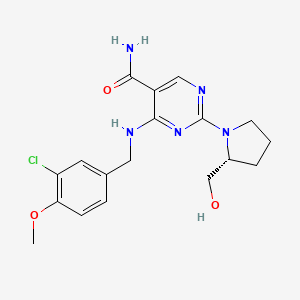
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
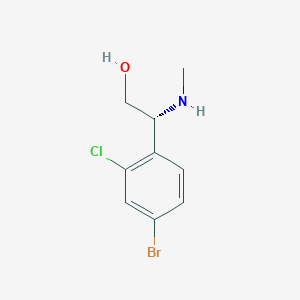
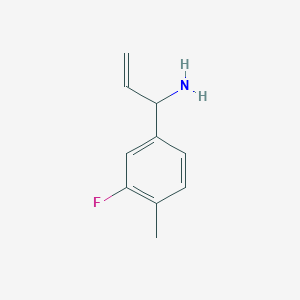
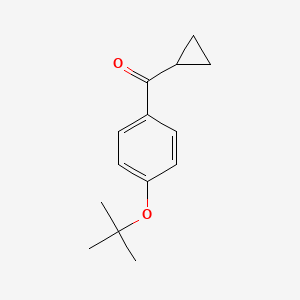
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
